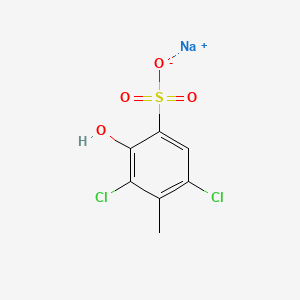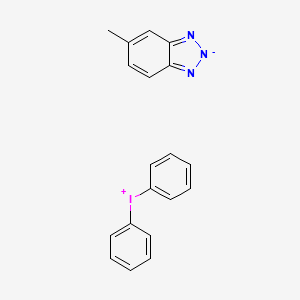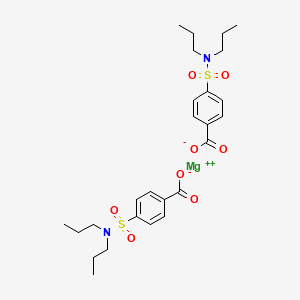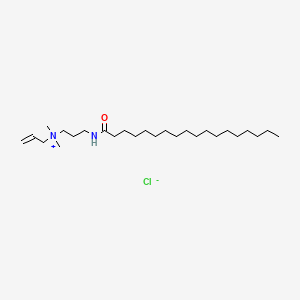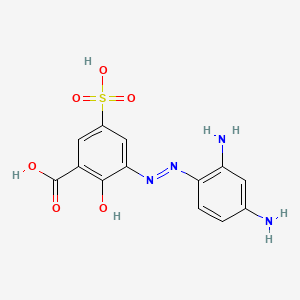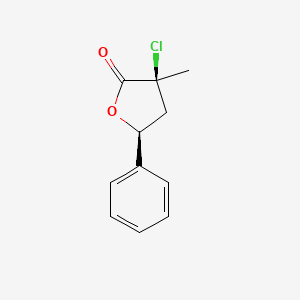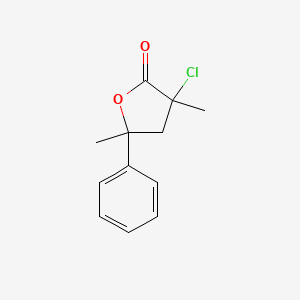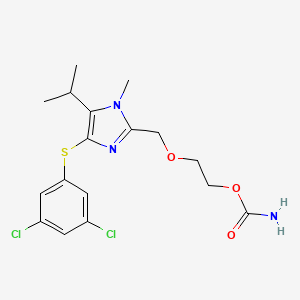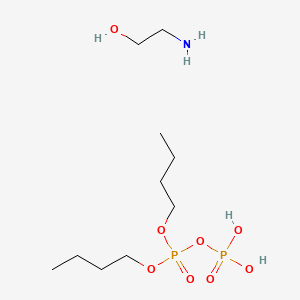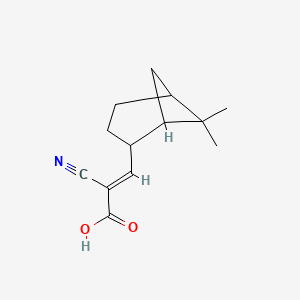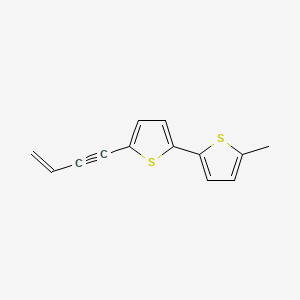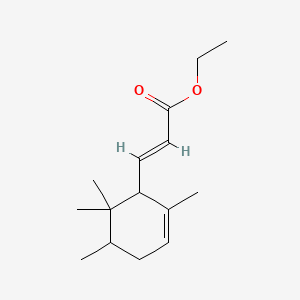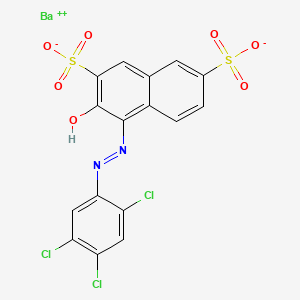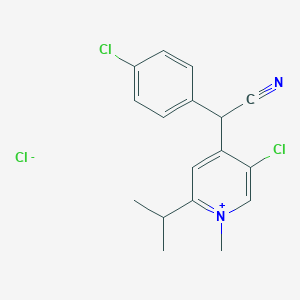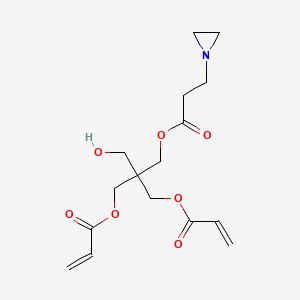
3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate
Vue d'ensemble
Description
Le 1-propionate d'aziridine-1 de 3-hydroxy-2,2-bis(((1-oxoallyl)oxy)méthyl)propyle est un composé organique complexe de formule moléculaire C16H23NO7. Ce composé est caractérisé par la présence de groupes fonctionnels aziridine, hydroxyle et ester, ce qui en fait une molécule polyvalente dans diverses réactions chimiques et applications .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 1-propionate d'aziridine-1 de 3-hydroxy-2,2-bis(((1-oxoallyl)oxy)méthyl)propyle implique généralement plusieurs étapes. Une méthode courante comprend la réaction de l'aziridine avec le 1-propionate de 3-hydroxy-2,2-bis(((1-oxoallyl)oxy)méthyl)propyle dans des conditions contrôlées. La réaction est généralement effectuée en présence d'un catalyseur et sous atmosphère inerte afin d'éviter les réactions secondaires indésirables .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés. Le procédé est optimisé pour un rendement et une pureté élevés, impliquant souvent une surveillance et un ajustement continus des paramètres réactionnels tels que la température, la pression et le pH .
Analyse Des Réactions Chimiques
Types de réactions
Le 1-propionate d'aziridine-1 de 3-hydroxy-2,2-bis(((1-oxoallyl)oxy)méthyl)propyle subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former des cétones ou des aldéhydes.
Réduction : Les groupes esters peuvent être réduits en alcools.
Substitution : Le cycle aziridine peut subir des réactions de substitution nucléophile.
Réactifs et conditions communs
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Les nucléophiles comme les amines et les thiols peuvent réagir avec le cycle aziridine dans des conditions douces.
Principaux produits
Oxydation : Cétones et aldéhydes.
Réduction : Alcools.
Substitution : Diverses aziridines substituées.
Applications De Recherche Scientifique
Le 1-propionate d'aziridine-1 de 3-hydroxy-2,2-bis(((1-oxoallyl)oxy)méthyl)propyle a de nombreuses applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif de la synthèse organique et de la chimie des polymères.
Biologie : Étudié pour son potentiel en tant que molécule bioactive dans la découverte de médicaments.
Médecine : Exploré pour ses propriétés thérapeutiques, notamment ses activités antimicrobiennes et anticancéreuses.
Industrie : Utilisé dans la production de produits chimiques de spécialité et de matériaux avancés.
Mécanisme d'action
Le mécanisme d'action du 1-propionate d'aziridine-1 de 3-hydroxy-2,2-bis(((1-oxoallyl)oxy)méthyl)propyle implique son interaction avec diverses cibles moléculaires. Le cycle aziridine peut former des liaisons covalentes avec des sites nucléophiles dans les molécules biologiques, conduisant à l'inhibition de l'activité enzymatique ou à la perturbation des processus cellulaires. Les groupes esters peuvent subir une hydrolyse, libérant des métabolites actifs qui exercent des effets biologiques .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate involves its interaction with various molecular targets. The aziridine ring can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The ester groups can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparaison Avec Des Composés Similaires
Composés similaires
Bis[méthacrylate de 2,2-bis[[(2-méthyl-1-oxoallyl)oxy]méthyl]-1,3-propanediyle : Structure similaire mais sans cycle aziridine.
Diacrylate de 2-[[3-hydroxy-2,2-bis[[(1-oxoallyl)oxy]méthyl]propoxy]méthyl]-2-[[(1-oxoallyl)oxy]méthyl]-1,3-propanediyle : Contient des groupes esters similaires mais diffère dans le cadre moléculaire général.
Unicité
La présence du cycle aziridine dans le 1-propionate d'aziridine-1 de 3-hydroxy-2,2-bis(((1-oxoallyl)oxy)méthyl)propyle le rend unique par rapport aux autres composés similaires. Cette caractéristique structurelle confère une réactivité et une activité biologique distinctes, ce qui en fait un composé précieux dans diverses applications .
Propriétés
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] 3-(aziridin-1-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7/c1-3-13(19)22-10-16(9-18,11-23-14(20)4-2)12-24-15(21)5-6-17-7-8-17/h3-4,18H,1-2,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVBDDZNAFQDZPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(COC(=O)CCN1CC1)COC(=O)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240017 | |
| Record name | 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.36 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93965-20-9 | |
| Record name | 2-(Hydroxymethyl)-3-[(1-oxo-2-propen-1-yl)oxy]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]propyl 1-aziridinepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93965-20-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093965209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70240017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-2,2-bis[[(1-oxoallyl)oxy]methyl]propyl aziridine-1-propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.091.749 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Hydroxy-2,2-bis(((1-oxoallyl)oxy)methyl)propyl aziridine-1-propionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GSU45W6R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


